molecular formula C10H8F3NO B1610705 2-methyl-6-(trifluoromethoxy)-1H-indole CAS No. 57330-49-1

2-methyl-6-(trifluoromethoxy)-1H-indole

Cat. No. B1610705
CAS RN: 57330-49-1
M. Wt: 215.17 g/mol
InChI Key: RRLOHUDUPRNMML-UHFFFAOYSA-N
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Description

2-methyl-6-(trifluoromethoxy)-1H-indole is an organic compound that belongs to the class of indole derivatives. It is commonly referred to as '6-TFMPI' and is known for its potential use in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Pharmaceutical Intermediates

2-Methyl-6-(trifluoromethoxy)-1H-indole: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethoxy group is particularly significant due to its lipophilic nature, which can improve the pharmacokinetic properties of drug molecules. This compound can be involved in the creation of molecules with potential therapeutic applications in areas such as neurology, oncology, and infectious diseases .

Proteomics Research

In the field of proteomics, 2-methyl-6-(trifluoromethoxy)-1H-indole serves as a specialty chemical. It is used in the study of protein expression and function, particularly in the context of post-translational modifications. Its unique structure may allow for selective probing and labeling of proteins, aiding in the identification of novel biomarkers for diseases .

Organofluorine Chemistry

The compound is of interest in organofluorine chemistry, where the incorporation of fluorine atoms into organic molecules can lead to compounds with unique properties. These properties are valuable for the development of materials with specific characteristics, such as increased stability or altered reactivity, which can be applied in various industrial and research settings .

Catalysis

2-Methyl-6-(trifluoromethoxy)-1H-indole: may also find applications in catalysis. The trifluoromethoxy group can influence the electronic properties of catalysts, potentially leading to increased efficiency or selectivity in chemical reactions. This can have implications for the development of more sustainable and cost-effective industrial processes .

Agrochemical Research

In agrochemical research, this compound could be used to develop new pesticides or herbicides. The trifluoromethoxy group’s properties might confer advantages such as improved uptake by plants or pests, enhanced stability under field conditions, and lower toxicity to non-target organisms .

Material Science

Lastly, 2-methyl-6-(trifluoromethoxy)-1H-indole can contribute to material science. Its structural components might be key in synthesizing new polymers or coatings with desirable traits like resistance to heat, chemicals, or UV radiation. This can lead to advancements in the production of specialized materials for use in high-tech industries .

properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-6-4-7-2-3-8(5-9(7)14-6)15-10(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLOHUDUPRNMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479386
Record name 2-methyl-6-(trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(trifluoromethoxy)-1H-indole

CAS RN

57330-49-1
Record name 2-Methyl-6-trifluoromethoxyindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57330-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-6-(trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(trifluoromethoxy)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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